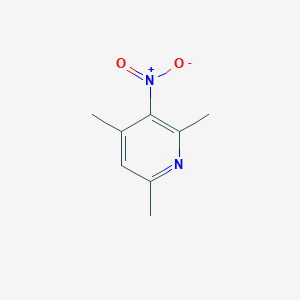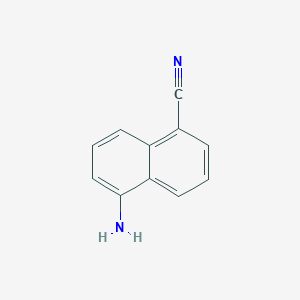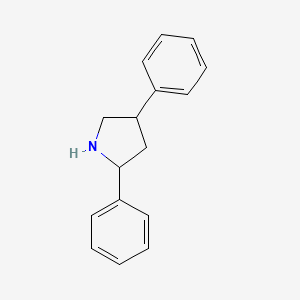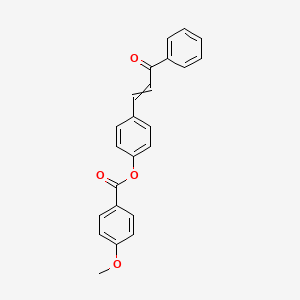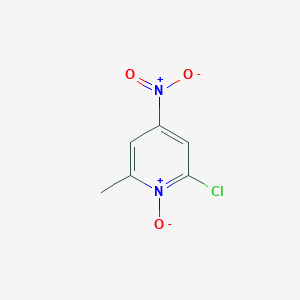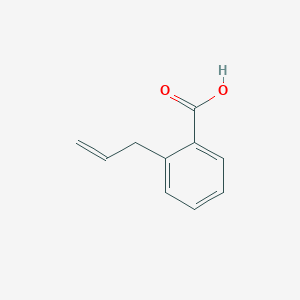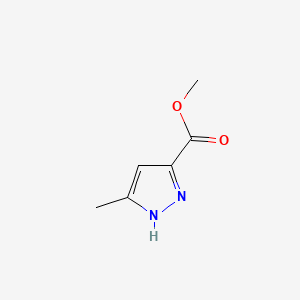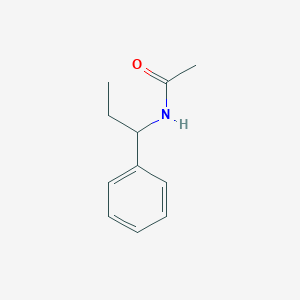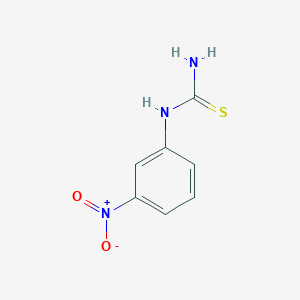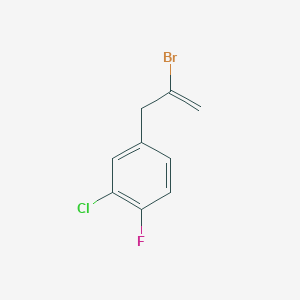
2-Bromo-3-(3-chloro-4-fluorophenyl)-1-propene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-3-(3-chloro-4-fluorophenyl)-1-propene is an organic compound that belongs to the class of halogenated alkenes This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a propene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-(3-chloro-4-fluorophenyl)-1-propene can be achieved through several methods. One common approach involves the halogenation of 3-(3-chloro-4-fluorophenyl)-1-propene using bromine in the presence of a catalyst. The reaction typically occurs under mild conditions, with the temperature maintained at around 0-5°C to prevent over-bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-(3-chloro-4-fluorophenyl)-1-propene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide, amine, or thiol groups.
Addition Reactions: The double bond in the propene moiety can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or diols under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile, with reagents such as sodium hydroxide or potassium tert-butoxide.
Addition Reactions: Often performed in non-polar solvents like dichloromethane or chloroform, using reagents like bromine or hydrogen chloride.
Oxidation Reactions: Conducted using oxidizing agents such as m-chloroperoxybenzoic acid (m-CPBA) or potassium permanganate in aqueous or organic solvents.
Major Products Formed
Substitution Reactions: Formation of 3-(3-chloro-4-fluorophenyl)-1-propene derivatives with various functional groups.
Addition Reactions: Formation of 2,3-dihalopropane derivatives or halohydrins.
Oxidation Reactions: Formation of epoxides or diols.
Scientific Research Applications
2-Bromo-3-(3-chloro-4-fluorophenyl)-1-propene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Bromo-3-(3-chloro-4-fluorophenyl)-1-propene involves its reactivity with various nucleophiles and electrophiles. The presence of halogen atoms makes it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-3-(3-chloro-4-fluorophenyl)-2-methylpropanoic acid
- 2-Bromo-3-(3-chloro-4-fluorophenyl)-1-butanol
- 2-Bromo-3-(3-chloro-4-fluorophenyl)-1-ethanol
Uniqueness
2-Bromo-3-(3-chloro-4-fluorophenyl)-1-propene is unique due to its specific substitution pattern and the presence of multiple halogen atoms, which confer distinct reactivity and properties compared to other similar compounds. This makes it a valuable intermediate in the synthesis of complex organic molecules and materials.
Properties
IUPAC Name |
4-(2-bromoprop-2-enyl)-2-chloro-1-fluorobenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrClF/c1-6(10)4-7-2-3-9(12)8(11)5-7/h2-3,5H,1,4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZTIRPDPMYMQNM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CC1=CC(=C(C=C1)F)Cl)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrClF |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80373608 |
Source


|
| Record name | 4-(2-bromoprop-2-enyl)-2-chloro-1-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80373608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.51 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
842140-28-7 |
Source


|
| Record name | 4-(2-Bromo-2-propen-1-yl)-2-chloro-1-fluorobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=842140-28-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(2-bromoprop-2-enyl)-2-chloro-1-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80373608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
